molecular formula C20H26N2O3 B6499731 2-ethoxy-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)benzamide CAS No. 954020-80-5

2-ethoxy-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)benzamide

Katalognummer: B6499731
CAS-Nummer: 954020-80-5
Molekulargewicht: 342.4 g/mol
InChI-Schlüssel: GOQPGDKLXYRFSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethoxy-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)benzamide is a benzamide derivative featuring a piperidine core substituted with a furan-2-ylmethyl group at the N1 position and an ethoxybenzamide moiety at the C4-methyl position. Piperidine derivatives are pharmacologically significant due to their adaptability in drug design, particularly in modulating receptor binding and pharmacokinetics .

Eigenschaften

IUPAC Name

2-ethoxy-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-2-24-19-8-4-3-7-18(19)20(23)21-14-16-9-11-22(12-10-16)15-17-6-5-13-25-17/h3-8,13,16H,2,9-12,14-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQPGDKLXYRFSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2CCN(CC2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Structural Features and Conformational Analysis

The target compound’s piperidine ring is expected to adopt a half-chair or chair conformation, as observed in related structures (e.g., 4-methyl- and 4-chloro-substituted benzamides) . Key comparisons include:

Compound Name Piperidine Substituent Benzamide Substituent Piperidine Conformation Dihedral Angle (Benzene Rings)
Target Compound 1-(Furan-2-yl)methyl 2-Ethoxy Likely half-chair* Not reported
4-Methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide 1-(4-Methylbenzoyl) 4-Methyl Half-chair 89.1°
4-Chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide 1-(4-Chlorobenzoyl) 4-Chloro Chair 85.2° (estimated)
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitrobenzamide Piperazine (N,N'-substituted) 4-Nitro Not reported Not reported

*Inferred from analogs; furan’s planar structure may influence ring puckering.

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl in ) increase polarity and may enhance hydrogen bonding, whereas electron-donating groups (e.g., ethoxy in the target compound) improve lipophilicity .
  • Conformation: Piperidine rings with bulky substituents (e.g., 4-methylbenzoyl in ) favor half-chair conformations, while smaller groups (e.g., chlorobenzoyl in ) stabilize chair forms.

Physicochemical Properties

Compound Name LogP* (Predicted) Hydrogen Bond Donors/Acceptors Notable Interactions
Target Compound ~2.5 2 Donors (NH, OH), 4 Acceptors Furan O participates in π-π stacking
4-Methyl analog 3.1 1 Donor (NH), 3 Acceptors Methyl groups reduce polarity
4-Chloro analog 2.8 1 Donor (NH), 3 Acceptors Cl enhances halogen bonding
2-Methoxy-N-{[4-phenyl-1-(propylthio)piperidin-4-yl]methyl}benzamide 3.9 1 Donor (NH), 4 Acceptors Thioether improves membrane permeability

Key Observations :

  • Lipophilicity : The ethoxy group in the target compound balances solubility and membrane permeability, whereas thioether-containing analogs (e.g., ) are more lipophilic.
  • Hydrogen Bonding : The furan oxygen in the target compound may engage in weak hydrogen bonds or π-π interactions, similar to methoxy groups in .

Key Observations :

  • Target Compound : The furan group’s aromaticity and oxygen atom may enhance binding to CNS targets (e.g., neurotransmitter transporters), similar to glycine transporter inhibitors .
  • Substituent Impact : Chloro and nitro groups (e.g., ) improve antibacterial and receptor-binding activities, respectively, but may increase toxicity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-ethoxy-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)benzamide?

  • Methodological Answer : The compound can be synthesized via multi-step reactions, including:

  • Step 1 : Functionalization of the piperidine ring with a furan-2-ylmethyl group using alkylation or reductive amination.
  • Step 2 : Coupling of the substituted piperidine intermediate with a 2-ethoxybenzamide moiety via amide bond formation (e.g., using EDC/HOBt or HATU as coupling agents).
  • Critical Parameters : Optimize solvent polarity (e.g., DMF or DCM) and reaction temperature (typically 0–25°C) to minimize side reactions .
    • Characterization : Confirm intermediates and final product purity using HPLC (>95%) and NMR (e.g., ¹H/¹³C NMR for verifying furan and piperidine proton environments) .

Q. Which analytical techniques are critical for structural elucidation of this compound?

  • Key Methods :

  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., C₂₁H₂₈N₂O₃) and isotopic patterns.
  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals in the piperidine and benzamide regions.
  • X-ray Crystallography : For absolute stereochemical confirmation if chiral centers are present .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Strategies :

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, noting that furan rings may require inert atmospheres to prevent oxidation .
  • Solvent Optimization : Compare yields in polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene) to balance reactivity and solubility.
  • Scale-Up Considerations : Use flow chemistry for hazardous steps (e.g., handling furan derivatives) to enhance safety and reproducibility .

Q. What computational strategies predict biological targets for this compound?

  • Approach :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against targets like GPCRs or kinases, leveraging the piperidine moiety’s affinity for CNS targets .
  • Pharmacophore Modeling : Map the furan oxygen and benzamide carbonyl as hydrogen bond acceptors for target prioritization .

Q. How can researchers resolve contradictions in reported bioactivity data?

  • Case Study : If conflicting IC₅₀ values arise for kinase inhibition:

  • Re-evaluate Assay Conditions : Check ATP concentrations (standard: 1–10 µM) and buffer pH (7.4 vs. 8.0).
  • Control Experiments : Test for off-target effects using kinase profiling panels (e.g., Eurofins KinaseProfiler) .

Stability and Toxicity

Q. What protocols assess the compound’s stability under physiological conditions?

  • In Vitro Stability Testing :

  • Plasma Stability : Incubate with human plasma (37°C, 1–24 hrs) and quantify degradation via LC-MS.
  • pH-Dependent Hydrolysis : Test in buffers (pH 1.2–7.4) to simulate gastrointestinal and systemic environments .

Q. Which in vitro toxicity models are appropriate for preliminary safety profiling?

  • Recommended Assays :

  • Hepatotoxicity : Use HepG2 cells with ATP-based viability assays (IC₅₀ threshold: >50 µM).
  • hERG Inhibition : Patch-clamp electrophysiology to assess cardiac risk (IC₅₀ < 10 µM indicates high risk) .

Structure-Activity Relationship (SAR) Studies

Q. How do structural modifications (e.g., furan vs. thiophene substitution) impact target engagement?

  • SAR Insights :

  • Furan Replacement : Thiophene analogs may enhance metabolic stability but reduce hydrogen bonding (logP increase: ~0.5 units).
  • Piperidine Methylation : N-methylation decreases blood-brain barrier permeability (PSA > 80 Ų vs. 70 Ų for parent compound) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.